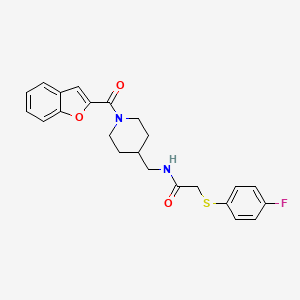

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound featuring a benzofuran moiety linked to a piperidine ring via a carbonyl group. The piperidine’s 4-position is methyl-substituted, connecting to a thioacetamide group with a 4-fluorophenylthio substituent.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c24-18-5-7-19(8-6-18)30-15-22(27)25-14-16-9-11-26(12-10-16)23(28)21-13-17-3-1-2-4-20(17)29-21/h1-8,13,16H,9-12,14-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPKWLRLSWHHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other suitable methods.

Coupling Reactions: The benzofuran and piperidine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Thioacetamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Benzofuran-Oxadiazole Hybrid (5d)

- Activity : Demonstrated tyrosinase inhibition, suggesting the benzofuran-thioacetamide scaffold may broadly modulate enzyme activity.

Quinazolinone Derivatives (AJ5d)

Rilapladib

- Target Specificity: The 0.23 nM IC50 against Lp-PLA2 highlights the importance of the thioether-quinoline motif. The target compound’s benzofuran may offer similar π-π stacking but lacks the methoxyethyl group critical for rilapladib’s potency .

Sulfonylpiperazine Analog ()

- Pharmacokinetics : The sulfonyl group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s benzofuran .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will detail the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran Moiety : This aromatic component is known for various biological activities.

- Piperidine Ring : Enhances binding affinity to biological targets.

- Thioacetamide Group : Contributes to its reactivity and potential interactions with enzymes.

Its molecular formula is , with a molecular weight of approximately 372.49 g/mol. The presence of functional groups suggests a potential for diverse interactions with biological targets, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant in vitro antimicrobial activity against a variety of bacterial and fungal strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains, indicating its potential as an alternative to conventional antibiotics.

Cytotoxicity and Apoptosis Induction

Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, in studies involving HeLa cells, it was observed that the compound caused cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, indicative of apoptosis. Specifically, 24.71% of cells were found in the pre-G1 phase after 48 hours of exposure compared to only 1.95% in the control group .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its cytotoxic effects.

- Receptor Interaction : Its structural components allow it to bind effectively to various receptors, potentially modulating signaling pathways related to cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating moderate to high antimicrobial potency .

- Cytotoxicity Profile : In another investigation focusing on cancer cell lines, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.